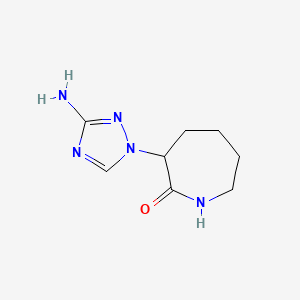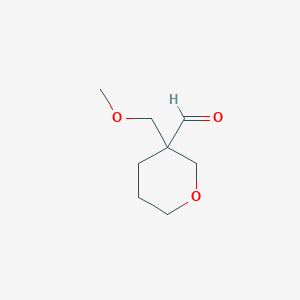![molecular formula C8H8BrN5 B13061178 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a pyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the brominated triazole with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Applications De Recherche Scientifique
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridin-2-ylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chloro-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine: The position of the pyridinyl group is different, which can influence its interactions with biological targets.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine enhances its reactivity in substitution reactions and its ability to participate in coupling reactions
Propriétés
Formule moléculaire |
C8H8BrN5 |
|---|---|
Poids moléculaire |
254.09 g/mol |
Nom IUPAC |
5-bromo-1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,13) |
Clé InChI |
YHSBGRCQJQBHLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN2C(=NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)





![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)


